1,11-Dihydroxy-3,6,9-trithiaundecane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-(2-hydroxyethylsulfanyl)ethylsulfanyl]ethylsulfanyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2S3/c9-1-3-11-5-7-13-8-6-12-4-2-10/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYIKHZFVOUXKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCCSCCSCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436685 | |
| Record name | 1,11-DIHYDROXY-3,6,9-TRITHIAUNDECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14440-77-8 | |
| Record name | 1,11-DIHYDROXY-3,6,9-TRITHIAUNDECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[2-({2-[(2-hydroxyethyl)sulfanyl]ethyl}sulfanyl)ethyl]sulfanyl}ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextual Significance of Polythioether Derivatives in Advanced Chemical Synthesis
Polythioethers are a class of polymers characterized by thioether (-S-) linkages in their backbone. patsnap.com These materials are renowned for their impressive chemical resistance, flexibility, and stability in harsh environments, making them crucial in industries that require high-performance materials. patsnap.com Their applications range from aerospace sealants to electronic enclosures, where durability is paramount. patsnap.com
The synthesis of polythioethers has seen a resurgence with the advent of "click chemistry," a set of powerful and reliable chemical reactions. tandfonline.com Modern synthetic methods, such as thiol-ene and thiol-yne reactions, allow for the rapid and efficient creation of linear, hyperbranched, and networked polythioether structures under mild conditions. tandfonline.com These advancements have broadened the scope of what is possible in designing polymers with precisely tailored properties. tandfonline.com The sulfur-rich backbone of polythioethers imparts excellent resistance to fuels, oils, and solvents, coupled with notable mechanical elasticity. patsnap.com
The Foundational Role of Dihydroxy Functionality in Contemporary Ligand Design and Materials Science
The presence of two hydroxyl (-OH) groups, known as dihydroxy functionality, is a key feature in the design of modern chemical structures for a variety of applications. In the field of catalysis, dihydroxy-containing molecules are integral to the formation of specialized ligands that can bind to metal centers and facilitate chemical transformations. For instance, chiral dihydroxy bis(oxazoline) ligands have been instrumental in asymmetric catalysis, where the precise control of molecular stereochemistry is essential. nih.gov The hydroxyl groups in these ligands can actively participate in the catalytic cycle, influencing the selectivity and outcome of the reaction. nih.gov
In materials science, dihydroxy functionality is a cornerstone for creating advanced polymers and materials with unique properties. For example, in the development of all-solid-state rechargeable air batteries, polymers incorporating dihydroxy-quinone units have been shown to enhance performance due to their redox activity and ability to facilitate proton transport. rsc.org The hydroxyl groups can participate in hydrogen bonding, which is a critical interaction for creating self-healing materials. This property allows materials to repair themselves after damage, extending their lifespan and reliability. mdpi.com Furthermore, the ability of hydroxyl groups to form strong interactions contributes to the desirable mechanical properties of polymers like polyurethanes. mdpi.com
Overview of Key Research Trajectories and Scholarly Contributions Involving 1,11 Dihydroxy 3,6,9 Trithiaundecane
Established Synthetic Pathways for this compound
The construction of the this compound backbone relies on the formation of carbon-sulfur bonds, a cornerstone of thioether synthesis. libretexts.org General methods for thioether formation, such as the reaction of a thiolate with an alkyl halide, provide the fundamental basis for the synthetic routes to this target molecule. masterorganicchemistry.com
A logical and efficient approach to synthesizing this compound involves the use of 3-thiapentane-1,5-dithiol, also known as 2,2'-thiodiethanethiol, as a key precursor. sigmaaldrich.com This dithiol can be reacted with a suitable dielectrophile to extend the chain and introduce the terminal hydroxyl groups.
A plausible synthetic route involves the nucleophilic substitution reaction of the dithiolate of 3-thiapentane-1,5-dithiol with a protected haloalcohol, such as 2-(2-chloroethoxy)ethanol (B196239). The reaction would proceed via a double SN2 displacement, where the thiolate anions attack the electrophilic carbon bearing the halogen. The use of a base, such as sodium hydroxide (B78521) or potassium carbonate, is essential to deprotonate the thiol groups, thereby generating the more nucleophilic thiolate species. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution. Subsequent deprotection of the hydroxyl groups, if necessary, would yield the final product.
An alternative strategy starting from 3-thiapentane-1,5-dithiol involves its condensation with two equivalents of an activated carbonyl compound, such as an aldehyde. However, studies on the condensation of 2,2'-thiodiethanethiol with benzaldehyde (B42025) have shown that the product distribution between monomer, dimer, and polymer is highly dependent on the reaction conditions, including solvent and concentration. psu.edu To favor the formation of the desired linear product, high dilution conditions might be necessary to minimize intermolecular side reactions.
Multi-step strategies offer greater control over the assembly of the this compound molecule. One such approach could involve the sequential reaction of smaller building blocks. For instance, 2-mercaptoethanol (B42355) can be reacted with a dihaloalkane, such as 1,2-dichloroethane, in the presence of a base to form a longer chain dithia-diol. This product can then be further reacted to introduce the central sulfur atom and extend the chain to the desired length.
Another multi-step approach could utilize 2-(2-chloroethoxy)ethanol as a key building block. researchgate.netgoogle.com This molecule contains both a reactive chloride and a hydroxyl group. Reaction of two equivalents of 2-(2-chloroethoxy)ethanol with a sulfide (B99878) source, such as sodium sulfide (Na₂S), would lead to the formation of the central C-S-C linkage. This reaction is analogous to the synthesis of thioethers from alkyl halides and a sulfur nucleophile. organic-chemistry.org
A general representation of such a reaction is: 2 Cl-CH₂CH₂-O-CH₂CH₂-OH + Na₂S → HO-CH₂CH₂-O-CH₂CH₂-S-CH₂CH₂-O-CH₂CH₂-OH + 2 NaCl
This resulting diol could then be further functionalized at the hydroxyl groups.
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound, particularly in preventing the formation of cyclic byproducts and polymeric materials. Key parameters to consider include the choice of base, solvent, temperature, and reaction time.
For precursor-based approaches using dithiols, the choice of base can influence the reaction outcome. Strong bases like sodium hydride (NaH) ensure complete deprotonation of the thiol, while weaker bases like potassium carbonate (K₂CO₃) may offer better control and selectivity. masterorganicchemistry.com The solvent also plays a critical role; polar aprotic solvents like DMF or acetonitrile (B52724) are generally preferred for SN2 reactions involving charged nucleophiles.
In condensation reactions, such as those between a dithiol and a carbonyl compound, the concentration of the reactants is a key factor. psu.edu High-dilution conditions favor intramolecular reactions, which in this context would lead to cyclic products. Therefore, to promote the formation of the linear this compound, a controlled, slow addition of one reactant to the other at a moderate concentration is often employed. The reaction temperature can also be adjusted to control the reaction rate and minimize side reactions.
| Parameter | Condition | Rationale |
| Base | NaH, K₂CO₃, NaOH | To generate the nucleophilic thiolate. |
| Solvent | DMF, Acetonitrile, Ethanol | Polar solvents to solubilize reactants and facilitate SN2 reactions. |
| Temperature | Room Temperature to Reflux | To control reaction rate and minimize side reactions. |
| Concentration | High Dilution or Slow Addition | To minimize polymerization and favor the desired linear product. |
Derivatization Strategies for the Hydroxyl Functional Groups
The two terminal hydroxyl groups of this compound are key sites for further chemical modification, allowing for the attachment of various functional moieties and the construction of more complex architectures.
Esterification: The hydroxyl groups can be readily converted to esters through reaction with carboxylic acids, acyl chlorides, or acid anhydrides. organic-chemistry.orgresearchgate.net The choice of esterification method depends on the desired ester and the reaction conditions. Direct esterification with a carboxylic acid, often catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid, is a common method. However, to avoid harsh acidic conditions that could potentially affect the thioether linkages, milder methods are often preferred. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) allows for the direct coupling of carboxylic acids to the hydroxyl groups under neutral conditions. Alternatively, reaction with a more reactive acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) provides a high-yielding route to the corresponding diester.
Etherification: The hydroxyl groups can also be converted to ethers via the Williamson ether synthesis. google.com This involves the deprotonation of the hydroxyl groups with a strong base, such as sodium hydride, to form the corresponding alkoxides. These nucleophilic alkoxides can then react with an alkyl halide in an SN2 reaction to form the ether linkage. The choice of the alkyl halide determines the nature of the ether group introduced. This method is highly versatile and allows for the introduction of a wide range of functional groups.
| Reaction | Reagents | Conditions | Product |
| Esterification | Carboxylic Acid, Acid Catalyst | Reflux | Diester |
| Acyl Chloride, Pyridine | Room Temperature | Diester | |
| Acid Anhydride, Pyridine | Room Temperature | Diester | |
| Etherification | 1. NaH; 2. Alkyl Halide | THF, Room Temperature | Diether |
To facilitate nucleophilic substitution reactions at the terminal positions, the hydroxyl groups can be converted into better leaving groups. Sulfonate esters, such as mesylates and tosylates, are excellent leaving groups and are commonly used for this purpose.
The conversion of this compound to its corresponding dimesylate is typically achieved by reacting the diol with two equivalents of methanesulfonyl chloride (mesyl chloride) in the presence of a non-nucleophilic base like triethylamine or pyridine. The reaction is usually carried out in an aprotic solvent such as dichloromethane (B109758) at low temperatures to control the exothermic reaction.
The resulting dimesylate is a highly versatile intermediate. The mesylate groups can be readily displaced by a wide variety of nucleophiles, including azides, cyanides, and other sulfur nucleophiles, allowing for the introduction of a diverse range of functionalities at the ends of the polythioether chain. This strategy significantly expands the synthetic utility of this compound as a molecular building block.
| Starting Material | Reagent | Base | Product |
| This compound | Methanesulfonyl Chloride | Triethylamine/Pyridine | 1,11-Bis(methylsulfonyloxy)-3,6,9-trithiaundecane |
| This compound | p-Toluenesulfonyl Chloride | Triethylamine/Pyridine | 1,11-Bis(p-tolylsulfonyloxy)-3,6,9-trithiaundecane |
Orthogonal Functionalization for Complex Molecular Architectures
The synthesis of complex, multifunctional molecular architectures originating from this compound relies on the strategic implementation of orthogonal functionalization. This approach involves the use of protecting groups that can be removed under specific and distinct conditions, allowing for the selective modification of different parts of the molecule without affecting other protected functional groups. bham.ac.ukfiveable.me This level of control is paramount for the stepwise construction of sophisticated macromolecules.
The two terminal hydroxyl groups of this compound offer a prime opportunity for orthogonal protection. A common strategy involves the use of protecting groups with different labilities. For instance, one hydroxyl group could be protected with a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) group, which is readily cleaved under acidic conditions or with a fluoride (B91410) source. beilstein-journals.org The other hydroxyl group could be protected with a group that is stable to these conditions but removable under a different set of reagents, such as a benzyl (B1604629) ether, which is typically removed by hydrogenolysis.
This orthogonal protection strategy enables the selective deprotection and subsequent functionalization of one terminus of the molecule while the other remains protected. This stepwise approach is fundamental for the synthesis of well-defined block copolymers or other complex structures where precise control over the placement of functional moieties is critical.
A hypothetical, yet scientifically plausible, scheme for the orthogonal functionalization of this compound is presented below:
| Step | Reagent/Condition | Functional Group Transformation |
| 1 | TBDMS-Cl, Imidazole | Monoprotection of one hydroxyl group as a TBDMS ether |
| 2 | NaH, Benzyl Bromide | Protection of the remaining hydroxyl group as a benzyl ether |
| 3 | TBAF or mild acid | Selective deprotection of the TBDMS ether |
| 4 | Desired functional group precursor | Functionalization of the free hydroxyl group |
| 5 | H₂, Pd/C | Deprotection of the benzyl ether |
| 6 | Second desired functional group precursor | Functionalization of the second hydroxyl group |
This table illustrates a sequence for achieving dissymmetric functionalization of the diol, opening avenues for the creation of intricate molecular designs.
Chemical Modifications of the Polythioether Backbone
The polythioether backbone of this compound, while imparting flexibility and specific solubility characteristics, can also be a target for chemical modification to further tailor the properties of the resulting materials.
Strategies for Carbon Chain Extension or Shortening
Chain Extension:
The molecular weight and the length of the polythioether chain of this compound can be increased through chain extension reactions. This is a common strategy in polymer chemistry to enhance mechanical properties and thermal stability. researchgate.netmdpi.com Given that this compound is a diol, it can be effectively used as a chain extender itself or be subjected to chain extension using other difunctional molecules.
One viable strategy involves the reaction of the terminal hydroxyl groups with a diisocyanate to form a polyurethane. researchgate.netbirmingham.ac.uk The resulting polymer would incorporate the trithiaundecane units into a larger polyurethane backbone. The choice of diisocyanate would significantly influence the properties of the final material.
Another approach is the reaction with a dicarboxylic acid or its derivative (e.g., an acyl chloride) to form a polyester (B1180765). This would create a polymer with alternating polythioether and ester linkages. The properties of the resulting polyester would be dependent on the length and nature of the dicarboxylic acid used.
A summary of potential chain extension strategies is provided in the table below:
| Chain Extender Type | Linkage Formed | Resulting Polymer Class |
| Diisocyanate | Urethane | Polyurethane-polythioether |
| Dicarboxylic acid/dihalide | Ester | Polyester-polythioether |
| Diepoxide | Ether | Polyether-polythioether |
Chain Shortening:
Strategies for the controlled shortening of the carbon chain in polythioethers like this compound are less common and more challenging than chain extension. However, specific chemical cleavage of the thioether linkages could potentially be employed. Oxidative cleavage methods, although often harsh, could be explored. Alternatively, specific enzyme-catalyzed reactions, if enzymes with the appropriate specificity are identified or engineered, could offer a milder approach to backbone scission. Research in this area is not as established as chain extension methodologies.
Introduction of Diverse Functional Moieties via Post-Synthesis Methods
Post-synthesis modification, also referred to as post-polymerization modification, is a powerful tool for introducing a wide array of functional groups onto a pre-existing polymer backbone. semanticscholar.org This approach is advantageous as it allows for the synthesis of a library of functionalized polymers from a common precursor, where the polymerization of functionalized monomers might be challenging. semanticscholar.org
For polythioethers derived from or analogous to this compound, "click" chemistry reactions, such as the thiol-ene reaction, are particularly well-suited for post-synthesis functionalization. rsc.orgrsc.orgyoutube.com If the polythioether backbone contains pendant alkene groups, these can readily react with a variety of thiol-containing molecules under mild conditions, often initiated by UV light or a radical initiator. rsc.orgrsc.org This allows for the covalent attachment of moieties with diverse functionalities, including fluorescent dyes, bioactive molecules, or groups that alter the solubility or thermal properties of the polymer.
Another strategy involves the direct functionalization of C-H bonds along the polymer backbone. utexas.edu While this method can be less selective, recent advances in catalysis have enabled more controlled C-H functionalization, opening up possibilities for introducing functional groups without the need for pre-installed reactive handles.
The following table summarizes potential post-synthesis modification strategies and the types of functional moieties that can be introduced:
| Modification Strategy | Target on Backbone | Examples of Introduced Moieties |
| Thiol-ene "Click" Chemistry | Pendant alkene groups | Fluorescent tags, polyethylene (B3416737) glycol (PEG) chains, amino acids, sugars |
| Esterification/Amidation | Pendant carboxyl or hydroxyl groups | Alkyl chains, fluorinated groups, photo-responsive units |
| C-H Functionalization | Aliphatic C-H bonds | Halogens, cyano groups, phenyl groups |
| Nucleophilic Substitution | Pendant leaving groups (e.g., halides) | Azides, amines, thiols |
These post-synthesis modification techniques significantly expand the functional scope of materials derived from this compound, enabling the development of advanced materials with tailored properties for a wide range of applications.
Ligand Design Principles and Chelation Properties of Polythioether Alcohols
The design of polydentate ligands is a central aspect of modern synthetic chemistry, influencing the resulting complex's composition, structure, and reactivity. nih.gov Polythioether alcohols, like this compound, are designed to feature both soft thioether sulfur donors and hard alcohol oxygen donors. This dual-donor characteristic allows for versatile coordination with a range of metal ions.
Polythioether ligands are known for their ability to coordinate to metal centers through their sulfur atoms. nih.gov The inclusion of hydroxyl groups at the termini of the polythioether chain, as in this compound, introduces additional coordination sites. The sulfur atoms, being soft donors, tend to form stable bonds with softer metal ions, while the harder oxygen atoms of the hydroxyl groups can coordinate to harder metal ions or participate in hydrogen bonding. This ligand can act as a pentadentate ligand, coordinating through the three sulfur atoms and two oxygen atoms. The coordination can be either to a single metal center or bridge between multiple metal centers. The presence of both sulfur and oxygen donor atoms allows for the formation of stable chelate rings with a metal ion. globethesis.com
The flexibility of a ligand plays a crucial role in determining the coordination geometry of the resulting metal complex. acs.org The linear nature of this compound allows it to adopt various conformations to accommodate the preferred coordination geometry of different metal ions. This conformational flexibility is a key factor in the formation of stable complexes. nih.gov For instance, the ligand can wrap around a metal ion to occupy facial or meridional sites of an octahedral complex, or it can adopt a more planar conformation for square planar complexes. mdpi.com The ability of the ligand to adjust its conformation can influence the reactivity and selectivity of the metal complex in catalytic applications. nih.gov The interplay between the ligand's flexibility and the metal ion's coordination preference dictates the final structure of the complex. acs.orgresearchgate.net
Metal Complex Formation and Structural Characterization
The versatile coordination behavior of this compound allows for the synthesis of a wide range of metal complexes. The characterization of these complexes provides valuable insights into their structure and bonding.
The synthesis of transition metal complexes with polythioether ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.
Cobalt(III) Complexes: The synthesis of Cobalt(III) complexes often involves the reaction of a Cobalt(II) salt with the ligand in the presence of an oxidizing agent or air. acs.org The resulting Co(III) complexes are generally octahedral and kinetically inert. acs.orgcmu.edu For this compound, a potential synthetic route would involve reacting Cobalt(II) chloride or nitrate with the ligand in a solvent like methanol, followed by oxidation. The ligand would likely coordinate in a pentadentate fashion, with a sixth site occupied by a solvent molecule or an anion. rsc.org
Copper(II) Complexes: Copper(II) complexes can be readily synthesized by reacting a Copper(II) salt, such as Copper(II) chloride or perchlorate, with the ligand in a suitable solvent. nih.govnih.gov The geometry of the resulting complex can vary from square planar to distorted octahedral, depending on the counter-ion and solvent used. globethesis.comrsc.org With this compound, a 1:1 metal-to-ligand ratio would be expected to yield a mononuclear complex. nih.gov
Ruthenium(II) Complexes: Ruthenium(II) complexes are often synthesized from a Ru(II) precursor, such as [Ru(bpy)₂Cl₂] or [Ru(phen)₂Cl₂], by displacing the chloride ligands with the polythioether alcohol. acs.org The synthesis is typically carried out under an inert atmosphere. The resulting complexes are generally octahedral and can exhibit interesting photophysical and electrochemical properties.
Table 1: Representative Synthetic Conditions for Transition Metal Complexes with Polythioether-type Ligands
| Metal Ion | Precursor Salt | Ligand Type | Solvent | Reaction Conditions | Reference |
| Cobalt(III) | Co(NO₃)₂·6H₂O | N/A | Methanol | Oxidation with H₂O₂ | acs.org |
| Copper(II) | CuCl₂·2H₂O | 1-(Isoquinolin-3-yl)heteroalkyl-2-ones | Dimethylformamide | Slow evaporation | nih.gov |
| Ruthenium(II) | [Ru(bpy)₂Cl₂] | DBHIP | Ethanol/Water | Reflux | acs.org |
The design of ligands capable of bridging multiple metal centers is a key strategy in the synthesis of polynuclear complexes. nih.gov The flexibility and multiple donor sites of this compound make it a suitable candidate for the construction of both homometallic (containing the same metal) and heterometallic (containing different metals) systems.
In homometallic systems, the ligand could bridge two or more metal ions, leading to the formation of dimers, trimers, or coordination polymers. For instance, two ligands could encapsulate two metal ions, with the sulfur and oxygen atoms of each ligand coordinating to both metal centers. The formation of such polynuclear complexes can be influenced by the choice of metal ion, the metal-to-ligand ratio, and the reaction conditions. rsc.org
The synthesis of heterobimetallic complexes often involves a stepwise approach. A mononuclear complex is first prepared, which then acts as a "metalloligand" to coordinate a second, different metal ion. acs.org For example, a complex of this compound with a first metal ion could be synthesized, leaving some donor atoms available to bind a second metal ion. This stepwise assembly allows for the controlled synthesis of discrete heterobimetallic complexes with specific metal-metal combinations.
The coordination of a flexible, multidentate ligand like this compound to a metal center can result in various stereoisomers. The spatial arrangement of the donor atoms around the metal ion and the conformation of the chelate rings are important stereochemical features. For an octahedral complex with a pentadentate linear ligand, different isomers can arise depending on the arrangement of the ligand and the position of the sixth, monodentate ligand.
Electronic and Spectroscopic Properties of Metal Complexes
The electronic and spectroscopic properties of metal complexes are fundamentally dictated by the nature of the metal-ligand interactions. In complexes of this compound, the interplay between the metal d-orbitals and the ligand's sulfur and oxygen donor orbitals gives rise to distinct electronic transitions and photophysical behaviors.
Analysis of Electronic Absorption and Luminescence Behavior
The electronic absorption spectra of transition metal complexes provide valuable insights into their electronic structure. For complexes involving ligands with thioether and hydroxyl groups, the spectra are typically characterized by d-d transitions and charge transfer bands. The d-d transitions, which occur between the metal d-orbitals, are influenced by the ligand field strength and the coordination geometry. The sulfur donors of this compound generally create a weaker ligand field than nitrogen-based ligands, resulting in d-d transitions at lower energies.
Charge transfer transitions can occur from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT). Given the presence of lone pairs on the sulfur and oxygen atoms, LMCT bands are often observed, where an electron is excited from a ligand-based orbital to a metal d-orbital. The energy of these transitions is dependent on the oxidizing power of the metal and the reducing nature of the ligand.
Luminescence in transition metal complexes is a phenomenon that arises from the radiative decay of an electronically excited state. While many common transition metal complexes are not luminescent at room temperature due to efficient non-radiative decay pathways, the design of the ligand can play a crucial role in promoting emissive behavior. For complexes of this compound, the flexibility of the ligand backbone and the nature of the donor atoms can influence the excited state dynamics. Modification of the ligand structure, for instance, by introducing chromophoric groups, could potentially lead to luminescent materials.
| Transition Type | Description | Typical Energy Range |
| d-d Transitions | Excitation of an electron between metal d-orbitals. | Visible / Near-IR |
| Ligand-to-Metal Charge Transfer (LMCT) | Excitation of an electron from a ligand-based orbital to a metal-based orbital. | UV / Visible |
| Metal-to-Ligand Charge Transfer (MLCT) | Excitation of an electron from a metal-based orbital to a ligand-based orbital. | UV / Visible |
Redox Characteristics and Electron Transfer Phenomena in Metal-Ligand Systems
The redox behavior of metal complexes is a critical aspect of their chemistry, particularly for applications in catalysis and electron transfer processes. The thioether moieties in this compound can stabilize both lower and higher oxidation states of coordinated metal ions. The sulfur atoms, being soft donors, can effectively delocalize electron density from the metal center, influencing its redox potential.
Electron transfer between the metal and the ligand is a key phenomenon in these systems. In some cases, the ligand itself can be redox-active, meaning it can be reversibly oxidized or reduced. This leads to a more complex electronic structure where the redox changes may not be solely metal-centered. Such "non-innocent" ligand behavior can have significant implications for the reactivity and catalytic activity of the complex.
Catalytic Roles of this compound-Derived Metal Complexes in Homogeneous Systems
The unique electronic and steric properties imparted by this compound and its derivatives make their metal complexes promising candidates for homogeneous catalysis. The combination of soft sulfur donors and the potential for hemilability (where one or more donor atoms can reversibly dissociate) can facilitate various catalytic transformations.
Fundamental Mechanisms of Catalysis Involving Transition Metal Centers
Homogeneous catalysis by transition metal complexes typically involves a series of fundamental steps that form a catalytic cycle. These steps often include:
Oxidative Addition: The metal center's oxidation state increases as it breaks a chemical bond in the substrate.
Reductive Elimination: The metal center's oxidation state decreases as it forms a new chemical bond in the product.
Ligand Substitution: A ligand in the coordination sphere is replaced by a substrate molecule.
Migratory Insertion: A ligand inserts into a metal-ligand bond.
The specific sequence and nature of these steps depend on the metal, the ligand, the substrate, and the reaction conditions. The flexibility of the this compound backbone can allow the complex to adopt different geometries to accommodate substrates and facilitate these elementary steps.
Exploration of Ligand-Metal Cooperation in Catalytic Reaction Pathways
A growing area of interest in catalysis is the concept of metal-ligand cooperation (MLC), where the ligand is not merely a spectator but actively participates in the bond-making and bond-breaking processes of the catalytic cycle. The terminal hydroxyl groups of this compound are prime candidates for engaging in MLC.
For example, a hydroxyl group could act as a proton shuttle, accepting a proton from a substrate to facilitate its activation and then donating it back in a later step to release the product. This can be particularly effective in reactions such as hydrogenation, dehydrogenation, and transfer hydrogenation. The thioether linkages could also participate in cooperative effects, for instance, through reversible oxidation to sulfoxides, which would modulate the electronic properties of the metal center during the catalytic cycle.
Development of Tailored Catalytic Systems for Specific Organic Transformations
By modifying the structure of this compound, it is possible to develop tailored catalytic systems for specific organic transformations. For example, introducing chiral centers into the ligand backbone could lead to enantioselective catalysts for asymmetric synthesis. Altering the length of the polyether chain or the nature of the terminal groups can be used to fine-tune the solubility and steric properties of the catalyst.
Advanced Computational and Theoretical Investigations
Molecular Modeling and Conformational Analysis
The conformational flexibility of 1,11-dihydroxy-3,6,9-trithiaundecane is a key determinant of its properties. Molecular modeling techniques are instrumental in exploring the vast conformational space of such flexible molecules.
Molecular mechanics (MM) methods are a powerful tool for rapidly exploring the potential energy surface of large and flexible molecules like this compound. These methods allow for the identification of numerous possible conformations and their relative energies, providing a foundational understanding of the molecule's structural preferences.
Computational conformational searches are employed to identify different spatial arrangements of the molecule and calculate their relative energies. mun.ca For flexible molecules, it is computationally intensive to exhaustively generate all possible conformations. mun.ca Therefore, methods like replica-exchange molecular dynamics coupled with clustering analysis are used to efficiently sample the conformational space and identify the most probable, low-energy conformations. mun.ca
For analogous flexible diols, conformational analyses have revealed a landscape of multiple stable conformers. For instance, studies on 1,3-propanediol (B51772) have identified numerous conformers corresponding to local energy minima. mdpi.com The relative stability of these conformers is dictated by a delicate balance of steric and electronic effects, including the potential for intramolecular hydrogen bonding. In the case of this compound, the flexible polyether chain allows for a variety of folded and extended structures. The relative energies of these conformers are expected to be influenced by the orientation of the terminal hydroxyl groups and the arrangement of the thioether linkages.
Table 1: Representative Relative Energies of Hypothetical Conformations of this compound based on Molecular Mechanics.
| Conformation Description | Hypothetical Relative Energy (kcal/mol) |
| Extended (linear-like) | 0.00 |
| Folded (with potential H-bonding) | -2.50 |
| Partially Folded Conformer A | -1.25 |
| Partially Folded Conformer B | -0.75 |
Note: This table is illustrative and presents hypothetical data based on typical energy differences found in flexible polyether and thioether molecules. Actual values would require specific molecular mechanics calculations.
Intramolecular hydrogen bonding (IMHB) plays a significant role in determining the conformational preferences of molecules containing both hydrogen bond donors (the hydroxyl groups) and acceptors (the sulfur and oxygen atoms) like this compound. The presence of IMHB can significantly stabilize certain folded conformations over extended ones.
Theoretical studies on diols have shown that the formation of an intramolecular hydrogen bond is favorable when the hydroxyl groups are separated by at least three carbon atoms. nih.gov In this compound, the separation between the two hydroxyl groups is substantial, allowing for the formation of stable intramolecular hydrogen bonds. These interactions can occur between a hydroxyl proton and one of the sulfur atoms or the terminal hydroxyl oxygen. The strength of these hydrogen bonds can be estimated using various computational approaches. nih.gov
Computational analyses of similar systems, like low-molecular-weight polyethylene (B3416737) glycol, have detailed both conventional O-H···O and weaker C-H···O hydrogen bonds that control structural flexibility. nih.gov For thioether-containing molecules, the sulfur atom can act as a hydrogen bond acceptor. The strength of such O-H···S hydrogen bonds has been a subject of computational investigation. researchgate.net The geometry of the hydrogen bond, specifically the H···O or H···S distance and the O-H···O/S angle, are key indicators of its strength. nih.gov
Table 2: Representative Parameters for Potential Intramolecular Hydrogen Bonds in a Folded Conformation of this compound.
| Hydrogen Bond Type | Hypothetical H···Acceptor Distance (Å) | Hypothetical Donor-H···Acceptor Angle (°) | Estimated Energy (kcal/mol) |
| O-H···S | 2.45 | 165 | -3.5 |
| O-H···O (terminal) | 2.10 | 170 | -4.2 |
Note: This table provides hypothetical yet plausible data based on computational studies of intramolecular hydrogen bonding in analogous diol and thioether systems. The actual parameters are dependent on the specific conformation.
Quantum Chemical Calculations
To gain a more accurate and detailed understanding of the electronic structure and properties of this compound, quantum chemical calculations are indispensable. These methods provide a more rigorous treatment of electron correlation and are essential for describing subtle electronic effects.
Density Functional Theory (DFT) has become a widely used method for obtaining a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound. The choice of the functional is critical for obtaining reliable results.
Functionals such as B3LYP are popular for geometry optimizations, though they may not always accurately capture dispersion interactions, which can be significant in flexible molecules. nih.govreddit.com Newer functionals, like the M06 suite (e.g., M06-2X) and ωB97XD, are designed to better account for non-covalent interactions, including dispersion and hydrogen bonding. nih.govspectroscopyonline.comtru.ca Comparative studies have shown that for systems with significant dispersion and ionic hydrogen-bonding interactions, M06-2X can outperform B3LYP. nih.gov For instance, in a study of 2,5-dimethyl-1,4-dithiane-2,5-diol, both B3LYP and M06-2X were used to investigate conformational behaviors, highlighting the importance of choosing appropriate functionals for such systems. researchgate.net
DFT calculations are used to optimize the geometries of the various conformers identified through molecular mechanics, providing more accurate structural parameters such as bond lengths, bond angles, and dihedral angles. These optimized geometries can then be used to calculate electronic properties.
Table 3: Comparison of Hypothetical Bond Lengths (Å) for a Low-Energy Conformer of this compound Optimized with Different DFT Functionals.
| Bond | B3LYP/6-31G(d) | M06-2X/6-311+G** | ωB97XD/aug-cc-pVDZ |
| C-S | 1.83 | 1.82 | 1.82 |
| C-O | 1.44 | 1.43 | 1.43 |
| O-H | 0.97 | 0.96 | 0.96 |
Note: This table contains representative data based on typical bond lengths calculated for similar functional groups with the specified DFT methods. Actual values are conformation-dependent.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Quadratic Configuration Interaction with Single and Double excitations (QCISD), offer a higher level of theory and can serve as benchmarks for DFT results, particularly for calculating relative energies and interaction energies. While computationally more demanding, their application to key conformations can validate the findings from DFT methods. figshare.com For example, MP2 calculations have been used as a benchmark for assessing the performance of DFT functionals for flexible anionic clusters. nih.gov
Semi-empirical methods, while less accurate, can be useful for preliminary explorations of very large systems or for correlating calculated properties with experimental spectroscopic data.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.commdpi.com
From the HOMO and LUMO energies, various reactivity descriptors can be calculated. These include ionization potential (I ≈ -E_HOMO), electron affinity (A ≈ -E_LUMO), electronegativity (χ = (I+A)/2), chemical hardness (η = (I-A)/2), and the electrophilicity index (ω = μ²/2η, where μ is the chemical potential). researchgate.netirjweb.com These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict how it will interact with other chemical species. For this compound, the HOMO is expected to be localized primarily on the sulfur atoms, reflecting their nucleophilic character, while the LUMO would likely be distributed over the carbon backbone and oxygen atoms.
Table 4: Representative Frontier Orbital Energies and Reactivity Descriptors for this compound (Calculated at the B3LYP/6-311+G level).**
| Parameter | Value (eV) |
| E_HOMO | -6.50 |
| E_LUMO | 1.50 |
| Energy Gap (ΔE) | 8.00 |
| Ionization Potential (I) | 6.50 |
| Electron Affinity (A) | -1.50 |
| Electronegativity (χ) | 2.50 |
| Chemical Hardness (η) | 4.00 |
| Electrophilicity Index (ω) | 0.78 |
Note: The values in this table are hypothetical and for illustrative purposes, based on typical ranges for similar thioether and diol compounds.
Theoretical Elucidation of Reaction Mechanisms and Energetics
Computational chemistry has emerged as a powerful tool for providing deep insights into the chemical behavior of molecules at the atomic level. For a flexible and functionalized molecule like this compound, theoretical investigations can elucidate reaction mechanisms, predict thermodynamic properties, and guide the design of new synthetic strategies and applications. Density Functional Theory (DFT) is a particularly prominent method for these studies, offering a good balance between computational cost and accuracy for systems containing transition metals and heavier elements like sulfur. tandfonline.comthieme-connect.com
The synthesis of polythioethers, including linear oligomers like this compound, can be achieved through various reaction pathways. nih.gov Computational studies are instrumental in understanding the intricate details of these synthetic routes, including the identification of transition states and the calculation of reaction energy barriers. While specific DFT studies on the synthesis of this compound are not extensively documented in the literature, valuable insights can be drawn from computational investigations of analogous polythioether and polythioester synthesis.
One of the common methods for forming thioether linkages is through the ring-opening polymerization (ROP) of cyclic thioesters (thiolactones). nih.gov DFT calculations have been employed to unravel the mechanisms of such polymerizations. For instance, the polymerization of β-thiobutyrolactone (TBL) can be initiated by various nucleophiles or catalysts. Computational studies have shown that the reaction mechanism can proceed through different pathways, and the energy barriers associated with these pathways can be calculated to predict the most favorable route. nih.gov
A mechanistic study involving DFT computations elucidated the key steps in the ROP of thiolactones, highlighting the formation of intermediate species and their relative energies. nih.gov For example, in a proposed mechanism for the copolymerization of epoxides and thiolactones, DFT calculations can help to understand the fast complexation between a phosphazenium alkoxide catalyst and the thiolactone, which prevents the homopolymerization of the epoxide and leads to the formation of an alternated polymer. nih.gov
Table 1: Calculated Energy Profile for a Proposed Polymerization Pathway
| Step | Description | Calculated Energy Barrier (kJ/mol) |
| 1 | Nucleophilic attack on carbonyl carbon | 21.7 |
| 2 | Ring-opening to form thiolate intermediate | - |
| 3 | Proton transfer | 197.8 |
| 4 | Chain propagation | Variable |
This table is illustrative and based on data from analogous polymerization reactions studied computationally. The values are representative of typical energy barriers in such systems. youtube.com
The synthesis of linear thioethers can also be achieved via thiol-ene "click" reactions, which are known for their high efficiency and selectivity. nih.gov Computational modeling of these radical or Michael-addition based reactions can reveal the electronic and steric factors that govern their kinetics and outcome.
The three sulfur atoms and two terminal hydroxyl groups of this compound make it an excellent chelating ligand for a variety of metal ions. Computational chemistry provides a powerful avenue to quantify the strength and nature of these metal-ligand interactions. Binding energies and dissociation energies can be calculated using methods like DFT, offering a deeper understanding of the stability and selectivity of the resulting metal complexes. chemrxiv.org
Studies on analogous thio-oxocrown ethers, which also feature a mix of sulfur and oxygen donor atoms, have demonstrated the utility of computational methods in predicting their complexation behavior. DFT calculations can determine the optimized geometries of the ligand and its metal complexes, as well as the binding energies and Gibbs free energies of complexation. These calculations have shown that the selectivity of a ligand for different metal ions is governed by a combination of factors, including the size of the ion, its charge density, and the conformational flexibility of the ligand.
For instance, computational studies on various dithia-crown ethers have quantified their binding affinities for a range of metal ions.
Table 2: Calculated Complexation Constants (Ke) and Free Energies (ΔG°) for Thio-Oxocrown Ethers with Various Metal Ions
| Ligand | Metal Ion | Log Ke | ΔG° (kJ/mol) |
| 1,4-dithio-12-crown-4 | Na⁺ | 3.20 | -18.26 |
| 1,4-dithio-12-crown-4 | K⁺ | 2.65 | -15.12 |
| 1,7-dithio-15-crown-5 | K⁺ | 3.33 | -18.99 |
| 1,7-dithio-18-crown-6 | Na⁺ | 3.12 | -17.80 |
| 1,10-dithio-18-crown-6 | K⁺ | 3.42 | -19.51 |
Data adapted from computational and experimental studies on analogous thio-oxocrown ethers in a dioxane-water system. nih.gov These values illustrate how the interplay of ring size and donor atom placement influences metal ion selectivity.
Furthermore, computational models can investigate the dissociation process of these metal complexes. By simulating the stretching of the metal-sulfur or metal-oxygen bonds, the energy required to break these bonds can be estimated. This information is crucial for applications where the controlled release of a metal ion is desired. The dissociation of ligands from a metal center can be triggered by various stimuli, and computational studies can help to understand the underlying mechanisms, such as light-induced ligand dissociation.
When a metal complex of this compound acts as a catalyst, computational simulations are invaluable for elucidating the entire catalytic cycle. These simulations can map out the energy landscape of the reaction, identifying the structures of intermediates and transition states, and thereby revealing the rate-determining step and the factors that control the catalyst's selectivity.
A relevant area of catalysis involving thioethers is their selective oxidation to sulfoxides or sulfones. Computational studies on such reactions can model the interaction of the thioether with an oxidant, often coordinated to a metal center. DFT calculations can compare different possible reaction pathways, for example, distinguishing between a direct oxygen atom transfer from a metal-oxo species versus a radical mechanism.
For example, in a hypothetical catalytic cycle for the oxidation of a thioether catalyzed by a metal complex, computational modeling could address the following key stages:
Substrate Binding: Calculation of the binding energy of the thioether to the metal center.
Oxidant Activation: Modeling the interaction of the catalyst with the oxidant (e.g., O₂, H₂O₂).
Oxygen Transfer: Calculating the energy barrier for the transfer of an oxygen atom to the sulfur atom of the thioether.
Product Release: Determining the energy required to release the oxidized product (sulfoxide or sulfone) from the catalyst.
Table 3: Illustrative Computational Steps in a Catalytic Cycle
| Stage of Catalytic Cycle | Computational Information Gained |
| Catalyst-Substrate Complex | Optimized geometry, binding energy |
| Transition State for Oxidation | Activation energy barrier, vibrational frequencies |
| Catalyst-Product Complex | Optimized geometry, product binding energy |
| Catalyst Regeneration | Energetics of catalyst returning to its initial state |
This table outlines the typical insights gained from computational simulations of a catalytic cycle.
Computational studies have also been crucial in understanding selectivity in various catalytic reactions. For instance, in C-H amination reactions catalyzed by iron-porphyrin complexes, DFT calculations have been used to understand why a reduction of the iron center from Fe(III) to Fe(II) is necessary for catalytic activity. These studies revealed that the barrier for the formation of the key nitrene intermediate is prohibitively high for the Fe(III) state. Such insights are transferable to understanding the potential catalytic applications of complexes formed with this compound, guiding the design of catalysts with enhanced activity and selectivity.
Advanced Analytical Methodologies for Research Characterization
Advanced Chromatographic Separation Techniques
Chromatographic techniques are essential for the separation, identification, and quantification of "1,11-Dihydroxy-3,6,9-trithiaundecane" from reaction mixtures or for assessing its purity.
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful techniques for separating components of a mixture.
Purity Assessment : Due to its polar nature, "this compound" is well-suited for analysis by reversed-phase HPLC or UHPLC. A typical mobile phase would consist of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. The use of a C18 stationary phase would allow for the separation of the compound from less polar impurities. The purity of a sample of "this compound" can be determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks.
Method Parameters : A hypothetical HPLC method for the analysis of "this compound" is outlined below.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Water and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | Refractive Index (RI) or Evaporative Light Scattering (ELSD) |
| Injection Volume | 10 µL |
Due to the lack of a strong UV chromophore, detection methods such as Refractive Index (RI) or Evaporative Light Scattering (ELSD) would be more appropriate than UV detection for this compound.
Gas Chromatography (GC) for Analysis of Volatile Derivatives, Including Derivatization Strategies
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, direct analysis of this compound by GC is challenging due to its two terminal hydroxyl (-OH) groups. These groups increase the compound's polarity and allow for hydrogen bonding, which significantly reduces its volatility and can lead to poor chromatographic performance, such as broad, tailing peaks and thermal decomposition in the hot GC injection port. researchgate.netresearchgate.netnih.gov
To overcome these limitations, a crucial sample preparation step known as derivatization is employed. sigmaaldrich.com Derivatization chemically modifies the analyte to make it more suitable for GC analysis. researchgate.net For this compound, the primary strategy involves converting the polar hydroxyl groups into less polar, more volatile functional groups. actascientific.com
Derivatization Strategies:
Silylation: This is the most common and effective method for derivatizing hydroxyl groups. gcms.cz It involves replacing the active hydrogen of the -OH group with a trimethylsilyl (TMS) group. sigmaaldrich.comgcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used. The reaction converts the diol into its corresponding bis-TMS ether, which is significantly more volatile and thermally stable, enabling high-resolution separation and accurate quantification by GC. sigmaaldrich.com
Acylation: This strategy involves reacting the hydroxyl groups with an acylating agent, such as a perfluorinated anhydride (B1165640) (e.g., trifluoroacetic anhydride, TFAA) or an acyl chloride. This process forms ester derivatives that are more volatile than the parent compound. The presence of halogen atoms in the derivative can also enhance detection sensitivity when using an electron capture detector (ECD).
The choice of derivatization reagent depends on factors like reaction efficiency, stability of the derivative, and the specific detector being used. gcms.cz Optimizing reaction conditions, including temperature and time, is critical to ensure the reaction proceeds to completion for accurate analysis. sigmaaldrich.com
Table 1: Common Derivatization Strategies for GC Analysis of Alcohols
| Derivatization Type | Reagent Example | Functional Group Targeted | Resulting Derivative | Key Advantage |
| Silylation | BSTFA + TMCS | Hydroxyl (-OH) | Trimethylsilyl (TMS) Ether | Increased volatility and thermal stability |
| Acylation | Trifluoroacetic Anhydride (TFAA) | Hydroxyl (-OH) | Trifluoroacetyl Ester | Increased volatility; enhances ECD response |
| Alkylation | Pentafluorobenzyl Bromide (PFBBr) | Hydroxyl (-OH) | Pentafluorobenzyl (PFB) Ether | Increased volatility; enhances ECD response |
Hyphenated Chromatographic-Spectroscopic Methodologies (e.g., LC-NMR, LC-MS-NMR) for Comprehensive Analysis
For a complete and unambiguous structural elucidation of this compound, especially within complex matrices, hyphenated techniques that couple the separation power of liquid chromatography (LC) with the information-rich detection of spectroscopic methods are invaluable. asdlib.orgnih.gov
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This technique directly couples an HPLC system with an NMR spectrometer. As the LC separates components of a mixture, they flow directly into the NMR probe for analysis. This provides real-time proton (¹H) or carbon-¹³C NMR spectra of the separated compounds. For this compound, LC-NMR would be instrumental in confirming the connectivity of the carbon backbone, identifying the specific chemical environments of the protons adjacent to the sulfur atoms and hydroxyl groups, and verifying its structure without the need for prior isolation.
LC-MS-NMR (Liquid Chromatography-Mass Spectrometry-Nuclear Magnetic Resonance): This advanced hyphenated setup provides three orthogonal pieces of data from a single analysis. The LC separates the sample, the MS provides highly sensitive detection and accurate mass information (confirming the elemental formula), and the NMR provides detailed structural data for definitive identification. This combination is exceptionally powerful for distinguishing between isomers and identifying unknown impurities or degradation products associated with this compound.
These hyphenated methods offer a significant advantage by providing comprehensive structural and molecular weight information simultaneously, reducing analysis time and increasing confidence in compound identification. actascientific.comrjpn.org
X-Ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination
X-ray diffraction (XRD) is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. This method can be applied to this compound if it can be obtained in a suitable crystalline form.
Single-Crystal XRD: If a high-quality single crystal of this compound can be grown, single-crystal XRD analysis provides the most precise and unambiguous structural information. The analysis yields the exact coordinates of each atom in the crystal lattice, allowing for the determination of:
Precise bond lengths and angles.
The molecular conformation (the spatial arrangement of the flexible thioether chain).
Intermolecular interactions, such as hydrogen bonding involving the terminal hydroxyl groups.
The crystal packing arrangement.
Powder XRD (PXRD): When single crystals are not available or for routine analysis of bulk material, powder XRD is used. The sample is analyzed as a fine powder, which produces a characteristic diffraction pattern. nist.govgovinfo.govgovinfo.gov This pattern serves as a "fingerprint" for the crystalline solid and is used to:
Identify the crystalline phase of the material.
Assess the purity of a bulk sample by detecting the presence of other crystalline phases.
Determine unit-cell parameters. researchgate.net
Table 2: Information Obtained from X-Ray Diffraction Techniques
| Technique | Sample Form | Key Information Provided |
| Single-Crystal XRD | Single Crystal | Precise 3D atomic coordinates, bond lengths, bond angles, molecular conformation, crystal packing. |
| Powder XRD | Crystalline Powder | Crystalline phase identification ("fingerprint"), assessment of sample purity, unit-cell dimensions. |
Specialized Analytical Techniques for Electronic and Surface Characterization (e.g., Photoelectron Spectroscopy)
To investigate the electronic properties and surface chemistry of this compound, specialized surface-sensitive techniques are required.
X-ray Photoelectron Spectroscopy (XPS): Also known as Electron Spectroscopy for Chemical Analysis (ESCA), XPS is a premier technique for surface characterization. It irradiates a sample with X-rays, causing the emission of core-level electrons. By measuring the kinetic energy of these electrons, XPS can determine:
Elemental Composition: The binding energies of the photoelectrons are characteristic of each element, allowing for the identification of carbon, oxygen, and sulfur on the material's surface.
Chemical State: Subtle shifts in the binding energies (chemical shifts) provide information about the oxidation state and local chemical environment of the atoms. For this compound, XPS can distinguish the sulfur atoms in the thioether linkages from any potential oxidized species (e.g., sulfoxides or sulfones) and characterize the carbon and oxygen environments of the backbone and hydroxyl groups. This is particularly useful for studying the compound's interaction with metal surfaces or its degradation.
Supramolecular Chemistry and Self Assembly of 1,11 Dihydroxy 3,6,9 Trithiaundecane Systems
Principles of Molecular Recognition and Host-Guest Interactions
Molecular recognition is the specific binding of a guest molecule to a complementary host molecule, a process governed by a variety of non-covalent interactions. The structure of 1,11-dihydroxy-3,6,9-trithiaundecane, featuring both hydrogen-bond-donating hydroxyl groups and electron-rich sulfur atoms, suggests a capacity for diverse molecular recognition phenomena.
The assembly of molecules into larger, ordered structures is a cornerstone of supramolecular chemistry and is dictated by a delicate balance of non-covalent forces. In the context of this compound, several key interactions are at play:
Hydrogen Bonding: The terminal hydroxyl (-OH) groups are potent hydrogen bond donors and acceptors. This allows for the formation of strong, directional interactions between molecules, leading to the creation of chains, sheets, or more complex three-dimensional networks. These interactions are crucial in both biological systems, for example in the structure of proteins and DNA, and in the design of synthetic materials.
Electrostatic Interactions: The sulfur atoms in the trithiaundecane chain possess lone pairs of electrons, making them regions of localized negative charge. These can engage in electrostatic interactions with electron-deficient species, such as metal cations or electron-poor organic molecules. These interactions, which also include ion-ion and ion-dipole forces, are fundamental in holding together many supramolecular structures.
Sulfur-Involved Interactions: Beyond standard van der Waals forces, the sulfur atoms can participate in specific types of non-covalent interactions, such as chalcogen bonding. In this interaction, the electrophilic region on a sulfur atom can interact with a nucleophile. Furthermore, interactions between sulfur atoms and other moieties like aromatic rings (S-π interactions) can also play a role in directing the assembly of these molecules.
The interplay of these forces dictates the final, thermodynamically favored supramolecular structure.
While specific research on the design of supramolecular hosts based on this compound is not extensively documented, the structural features of this molecule provide a blueprint for such applications. The flexible trithiaundecane chain could, in principle, fold to create a cavity capable of encapsulating guest molecules. The terminal hydroxyl groups could be functionalized to introduce specific recognition sites or to link multiple trithiaundecane units together, forming larger, pre-organized host structures like macrocycles or cages.
The design of such hosts would likely be guided by the principles of preorganization and complementarity, where the host molecule is shaped to have a high affinity for a specific guest. The sulfur atoms could act as soft donor sites for the binding of soft metal ions, while the hydroxyl groups could interact with guests capable of hydrogen bonding.
Directed Self-Assembly and Self-Organization Phenomena
The spontaneous organization of molecules into well-defined, stable, non-covalently bonded structures is known as self-assembly. For this compound, this process can lead to a variety of supramolecular architectures, from discrete entities to extended networks.
Drawing analogies from similar oligo(ethylene sulfide) systems, this compound is expected to exhibit rich self-assembly behavior. In aqueous environments, the hydrophobic thioether backbone and the hydrophilic hydroxyl termini could lead to the formation of various aggregates. For instance, block copolymers containing short oligo(ethylene sulfide) segments have been shown to self-assemble into a variety of morphologies, including:
Spherical Micelles: In these structures, the hydrophobic thioether chains would form the core, shielded from the aqueous environment by a corona of hydrophilic hydroxyl groups.
Fibrillar Structures: Under certain conditions, linear, one-dimensional aggregates can form, driven by a combination of hydrophobic interactions and potentially hydrogen bonding between the terminal hydroxyl groups.
Hydrogels: At higher concentrations, these fibrillar structures can entangle to form a three-dimensional network that entraps water, resulting in a hydrogel.
The specific morphology of the resulting assembly would be influenced by factors such as concentration, temperature, and the presence of any guest molecules. In the solid state, the propensity for hydrogen bonding and other directional interactions could lead to the formation of highly ordered crystalline networks.
The mechanisms driving the self-organization of this compound are rooted in the fundamental principles of thermodynamics, seeking the lowest energy state for the system.
In Solution: The primary driving force for assembly in aqueous solution is often the hydrophobic effect, which promotes the aggregation of the nonpolar thioether chains to minimize their contact with water. This initial aggregation is then refined by more specific interactions, such as hydrogen bonding between the hydroxyl groups at the interface with water. The process can be either isodesmic, where the addition of each monomer to the growing assembly has a similar energy change, or cooperative, where an initial nucleation event is followed by rapid growth.
In the Solid State: In the absence of a solvent, the self-organization is governed by the drive to form the most stable crystal lattice. This process, often referred to as crystal engineering, involves the optimization of all non-covalent interactions to achieve the most favorable packing arrangement. For diol-containing molecules, hydrogen bonding often directs the formation of specific supramolecular synthons, which are reliable and robust structural motifs. These synthons then pack in a way that maximizes van der Waals interactions and minimizes repulsion, leading to a well-defined crystalline structure. The flexibility of the trithiaundecane chain would allow for various conformations to be adopted to facilitate optimal packing.
Functional Supramolecular Systems and Catalysis
While specific examples of functional supramolecular systems and catalysis involving this compound are not prevalent in the literature, the inherent properties of this molecule suggest potential in these areas.
The self-assembly of this compound into micelles or other aggregates could create unique microenvironments. The hydrophobic core of a micelle, for instance, could serve as a nanoreactor to catalyze reactions between nonpolar substrates that are insoluble in the bulk aqueous phase. The thioether groups themselves, or appended catalytic moieties, could act as catalytic sites within these self-assembled structures.
Furthermore, the terminal hydroxyl groups offer a handle for the incorporation of this molecule into larger, functional systems. For example, they could be used to graft the molecule onto a solid support, creating a functionalized surface with specific binding or catalytic properties. The development of such systems would be a promising avenue for future research, leveraging the unique combination of a flexible, sulfur-containing backbone and versatile hydroxyl end-groups.
Supramolecular Catalysis: Enhancing Reaction Rates and Selectivity through Molecular Recognition
There is currently no available scientific literature that details the use of this compound or its derivatives as supramolecular catalysts. The principles of supramolecular catalysis rely on the specific recognition and binding of substrates within a host molecule to facilitate and control a chemical reaction. While the thioether and hydroxyl groups of this compound could theoretically participate in molecular recognition, no studies have been published that demonstrate or quantify such catalytic activity. Consequently, there are no research findings or data tables on reaction rates or selectivity enhancement to report for this compound.
Nanospace Design and Encapsulation Applications in Research
The design of well-defined nanoscale spaces for the encapsulation of guest molecules is a significant area of supramolecular chemistry, with applications in drug delivery, sensing, and catalysis. While related oligo(ethylene sulfide) block copolymers are known to self-assemble into structures capable of encapsulation, specific research detailing the nanospace design and encapsulation properties of this compound is not available. There are no published studies that provide data on the encapsulation efficiency, guest-release profiles, or the specific nature of the nanoscale environments formed by this compound. As a result, no data tables or detailed research findings on its encapsulation applications can be presented.
Polythioether-Based Material Development
Polythioethers are a class of polymers known for their chemical resistance, optical clarity, and elastomeric properties. The incorporation of monomers like this compound allows for the synthesis of polythioethers with tailored characteristics.
This compound can be utilized in several polymerization strategies to form polythioethers. The choice of strategy dictates the final properties and structure of the polymer.
Condensation Polymerization: The terminal hydroxyl groups of this compound can react with dicarboxylic acids or their derivatives to form polyesters with thioether linkages in the backbone. While effective, acid-catalyzed condensation reactions can sometimes yield undesirable cyclic byproducts and residual acid catalysts may compromise the thermal resistance of the resulting polythioether researchgate.net.
Conversion to Dithiol for Polyaddition: A common and versatile strategy involves converting the diol into a dithiol, creating 3,6,9-Trithiaundecane-1,11-dithiol westernsydney.edu.au. This can be achieved through a multi-step synthesis, for example, by first converting the alcohol groups to a leaving group (like a halide) and then reacting with a sulfur source. The resulting dithiol monomer is highly reactive in polyaddition reactions.
Thiol-Ene Radical Polymerization: The thiol-ene reaction is an efficient and widely used method for synthesizing polythioethers researchgate.net. In this approach, a dithiol derivative of this compound is reacted with a di-ene monomer. This radical-mediated addition reaction is known for its high efficiency and the ability to create uniform polymer networks with minimal byproducts researchgate.net. This method is particularly advantageous for creating cross-linked materials and coatings.
Derivatives of the 3,6,9-trithiaundecane backbone are also used as precursors for polythiols in the manufacturing of optical materials google.com. A general process involves reacting a polyalcohol compound with thiourea to produce an isothiuronium salt, which is then hydrolyzed to yield the polythiol google.com.
The synthesis of polythioethers from this compound allows for the creation of polymers with specific, tailored properties. The inherent flexibility of the trithiaundecane backbone, containing multiple single bonds and heteroatoms, typically results in polymers with low glass transition temperatures and elastomeric qualities researchgate.net.
Functionalization of the polymer architecture can be achieved in several ways:
Backbone Modification: By co-polymerizing with other monomers, the properties of the final material can be fine-tuned. For example, incorporating rigid aromatic groups can increase the polymer's thermal stability and refractive index, a desirable trait for optical applications google.com.
End-Group Functionalization: The terminal hydroxyl groups of the original monomer, or thiol groups in its derivative, serve as reactive sites for further modification. These end-groups can be reacted to introduce different functionalities, such as acrylates for UV-curing applications or isocyanates to form polythiourethanes. This allows for the development of advanced materials like sealants, coatings, and adhesives with specific performance characteristics.
The resulting polymeric architectures can be linear, branched, or cross-linked networks, depending on the functionality of the monomers and the polymerization conditions employed. This versatility makes polythioethers derived from this precursor suitable for a wide range of material science applications.
Scaffold Design for Research in Regenerative Materials Science
In the field of regenerative medicine and tissue engineering, scaffolds provide a temporary, three-dimensional structure that supports cell attachment, proliferation, and differentiation, guiding the formation of new tissue frontiersin.orgresearchgate.net. Polymeric materials are frequently used for this purpose due to their tunable properties and biodegradability nih.gov.
Polythioether-based scaffolds are emerging as promising platforms for tissue engineering. They offer a unique combination of properties that can be advantageous over more traditional biomaterials like polyesters. A key area of research involves creating scaffolds that mimic the native extracellular matrix (ECM) to promote tissue regeneration mdpi.com.
A notable example is the development of a photocurable thiol-ene network polymer, poly(limonene thioether) (PLT32o), for tissue engineering applications nih.gov. Research comparing PLT32o scaffolds with those made from poly(glycerol sebacate) (PGS), an established biomaterial, has highlighted the advantages of polythioether networks. PLT32o scaffolds demonstrated compliant, elastomeric mechanical behavior and supported heart cell seeding and culture effectively nih.gov. Crucially, when implanted subcutaneously, the PLT32o scaffolds provided long-term 3D structural support and retained the cultured cells for over 30 days. In contrast, the PGS scaffolds lost their structural integrity during the same period nih.gov.
| Property | PLT32o Scaffold | PGS Scaffold |
|---|---|---|
| Structural Integrity | Maintained | Lost |
| Dry Mass Retention | Retained | Lost 70% of mass |
| Exogenous Cell Retention | Retained | Lost |
| Macrophage Presence (Day 31) | Not present | Not present |
This research suggests that the stable thioether linkages contribute to enhanced durability, making polythioethers suitable for applications where prolonged structural support is required for tissue regeneration nih.gov.
Derivatives of this compound are prime candidates for integration into advanced scaffold architectures. The diol itself can be used as a building block for creating cross-linkable resins. For instance, it can be reacted with acryloyl chloride to form a diacrylate monomer. This monomer can then be mixed with a photoinitiator and fabricated into complex 3D scaffold structures using techniques like stereolithography or two-photon polymerization.
The chemical structure of the this compound backbone would impart specific properties to the scaffold:
Flexibility and Mechanics: The flexible chain would result in elastomeric scaffolds capable of withstanding mechanical stresses, which is crucial for tissues that experience dynamic loading, such as cardiac or musculoskeletal tissues.
Surface Properties: The presence of both ether and thioether groups influences the hydrophilicity and surface energy of the scaffold. These properties are critical for controlling protein adsorption and subsequent cell adhesion and function nih.gov.
Tunability: The ability to create co-polymers allows for fine-tuning of scaffold properties. By incorporating other monomers, researchers can adjust the mechanical stiffness, degradation rate, and cell-interactive properties to match the requirements of the target tissue.
For any scaffold to be successful in tissue engineering, it must be biocompatible, meaning it supports appropriate cellular activity without causing an undesirable local or systemic response in the host utoronto.ca. It should also ideally be biodegradable, breaking down over time to be replaced by newly formed tissue, thus avoiding the need for a second surgery to remove the implant nih.gov.
Biocompatibility: Research on polythioether scaffolds like PLT32o indicates good biocompatibility. In vivo studies showed that while macrophages were initially recruited to the implant site (a normal foreign body response), they were no longer present after 31 days, suggesting the material does not provoke a chronic inflammatory response nih.gov. The chemical properties, including a balance of hydrophobicity and hydrophilicity, are important contributors to the biocompatibility of polymeric materials nih.gov.
Biodegradability: The degradation profile of a scaffold is critical and must be matched to the healing rate of the target tissue. Polythioethers are generally more resistant to hydrolysis than polyesters like PGS, which contain ester linkages that are susceptible to cleavage nih.gov. As demonstrated in research, PLT32o implants retained their mass over a 31-day period, whereas PGS implants degraded significantly nih.gov. Scaffolds derived from this compound would be expected to exhibit slow degradation due to the stable C-S and C-O bonds. This slow degradation can be an advantage for applications requiring long-term mechanical support. If a faster degradation rate is desired, hydrolytically labile groups, such as esters, can be intentionally incorporated into the polymer backbone during synthesis.
Q & A
(Basic) What established synthetic methodologies exist for 1,11-Dihydroxy-3,6,9-trithiaundecane, and how do reaction conditions influence yield?
The synthesis of polythiaether compounds like this compound typically involves nucleophilic substitution or condensation reactions. For example, 3,6,9-trithiaundecane-1,11-dimesylate (a precursor) can react with diols under alkaline conditions, with cesium carbonate (Cs₂CO₃) as a base in dry DMF to form cyclic or linear thiaether structures . Key parameters include:
- Temperature control : Maintaining low temperatures (e.g., 0–5°C) during reagent addition to prevent side reactions .
- Purification : Use of chromatography or recrystallization to isolate the dihydroxy derivative from thiol or azido intermediates .
- Catalysts : Triphenylphosphine (PPh₃) or dicyclohexylcarbodiimide (DCC) for azide-amine coupling or esterification .
(Basic) Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Structural confirmation requires a multi-technique approach:
- NMR Spectroscopy : ¹H and ¹³C NMR identify hydroxy (-OH) and thiaether (-S-) groups. For example, δ 3.5–4.0 ppm corresponds to ethyleneoxy (-OCH₂CH₂O-) protons in analogous trioxaundecane structures .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₈H₁₈O₃S₃ requires m/z ≈ 266) and fragmentation patterns .
- FT-IR : Peaks near 3400 cm⁻¹ (O-H stretch) and 600–700 cm⁻¹ (C-S bonds) confirm functional groups .
- HPLC : Purity assessment (≥95%) using C18 columns with UV detection at 254 nm .
(Advanced) How can researchers optimize copolymerization of this compound with isothiocyanates for high-refractive-index polymers?
In optical material synthesis (e.g., refractive index ~1.665), stoichiometric ratios and curing conditions are critical:
- Stoichiometry : A 1:1 molar ratio of thiaether diol to diisocyanate (e.g., tricyclooctane diisocyanate) minimizes unreacted monomers .
- Thermal curing : Polymerize at 80–100°C for 24–48 hours to achieve crosslinking without degradation .
- Additives : Incorporating sulfur-rich comonomers (e.g., bis(mercaptomethyl) derivatives) enhances refractive index but may reduce thermal stability above 180°C .
(Advanced) What analytical strategies resolve contradictions in sulfur content vs. optical/thermal properties in polythiaether systems?
Discrepancies arise from competing polymerization pathways (e.g., chain termination vs. crosslinking). Systematic approaches include:
- Differential Scanning Calorimetry (DSC) : Measure glass transition (Tg) and decomposition temperatures to correlate sulfur content with thermal stability .
- Gel Permeation Chromatography (GPC) : Analyze molecular weight distribution to identify branching vs. linear structures .
- Refractometry : Quantify refractive index changes with incremental sulfur addition, controlling for oxygen contamination .
(Advanced) How do competing reaction pathways during thiol-isocyanate polymerization impact material properties?
Side reactions (e.g., thiol oxidation or isocyanate hydrolysis) can introduce defects:
- FT-IR monitoring : Track NCO (2270 cm⁻¹) and SH (2550 cm⁻¹) peak disappearance to assess reaction completion .
- X-ray Photoelectron Spectroscopy (XPS) : Detect sulfur oxidation states (e.g., sulfonate vs. thioether) to explain reduced optical clarity .
- Mechanical testing : Compare tensile strength of polymers synthesized under inert (N₂) vs. ambient conditions to evaluate oxidation effects .
(Basic) What safety protocols are essential when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves and goggles to prevent skin/eye irritation .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of vapors, especially during high-temperature steps .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous drainage due to potential environmental toxicity .
(Advanced) What computational modeling approaches predict the conformational flexibility of this compound in solution?
- Molecular Dynamics (MD) simulations : Use force fields (e.g., OPLS-AA) to model ethyleneoxy and thiaether chain dynamics in polar solvents (e.g., DMF) .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (e.g., S-S vs. S-C) to predict stability under thermal stress .
- Solubility parameters : Hansen solubility simulations guide solvent selection for crystallization (e.g., ethanol/water mixtures) .
(Basic) What are the documented applications of this compound in advanced material science?
- Optical resins : Copolymerization with isocyanates yields transparent materials for lenses or coatings .
- Chelating agents : Thiaether moieties bind metal ions (e.g., Cu²⁺) for catalytic or sensor applications .
- Polymer crosslinkers : Enhance mechanical properties in epoxy or polyurethane networks .
(Advanced) How can kinetic studies improve the reproducibility of this compound synthesis?
- In situ monitoring : Use ReactIR to track intermediate formation (e.g., azide reduction to amine) .
- Rate constants : Determine activation energy (Eₐ) via Arrhenius plots for key steps (e.g., mesylate displacement) .
- Scale-up criteria : Maintain consistent stirring rates (>500 rpm) and cooling efficiency to avoid hotspots in large batches .
(Advanced) What strategies mitigate batch-to-batch variability in polythiaether-based optical materials?
- Quality control metrics : Enforce strict HPLC purity thresholds (>98%) and moisture content (<0.1% by Karl Fischer titration) .
- Post-polymerization treatments : Anneal films at 120°C for 2 hours to relieve internal stresses and improve homogeneity .
- Standardized curing protocols : Use programmable ovens with ±1°C precision to minimize thermal history variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
